3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core with a 4-propoxyphenyl and a 2H-1,3-benzodioxol-5-ylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: A local anesthetic with a similar aromatic structure.
Procaine: Another local anesthetic with structural similarities.
Tetracaine: A potent local anesthetic with a related chemical framework.
Uniqueness
3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-1-(4-PROPOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-9-26-16-6-4-15(5-7-16)23-20(24)11-17(21(23)25)22-12-14-3-8-18-19(10-14)28-13-27-18/h3-8,10,17,22H,2,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEZTAFSRUJVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.